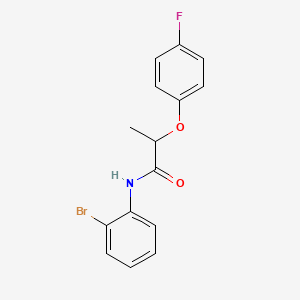

N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide

Description

N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide is a propanamide derivative featuring a 2-bromophenyl group attached to the nitrogen atom and a 4-fluorophenoxy substituent at the second carbon of the propanamide backbone. The bromine atom on the phenyl group may enhance lipophilicity and influence binding interactions, while the fluorophenoxy moiety could modulate electronic properties and metabolic stability .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO2/c1-10(20-12-8-6-11(17)7-9-12)15(19)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXVBMDJNYKKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Br)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromophenylamine and 4-fluorophenol.

Formation of Intermediate: The 2-bromophenylamine is reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base such as triethylamine to form an intermediate.

Coupling Reaction: The intermediate is then reacted with 4-fluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. The unique combination of bromine and fluorine may enhance interaction with cancer-related targets.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound could be effective against various pathogens.

Materials Science

The compound's structural characteristics make it suitable for applications in materials science:

- Self-Assembly : Studies on similar compounds indicate potential for self-assembly into nanoscale structures, which can be utilized in drug delivery systems or as functional materials.

- Nonlinear Optical Properties : Research into related compounds suggests that modifications can lead to enhanced nonlinear optical properties, making them useful in photonic applications.

Case Study 1: Anticancer Activity

A study focused on the synthesis of this compound demonstrated its effectiveness against specific cancer cell lines. The compound was found to inhibit cell growth significantly more than its non-halogenated analogs. This suggests that halogenation plays a crucial role in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In a comparative study involving several halogenated amides, this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of both bromine and fluorine contributed to increased membrane permeability and interaction with bacterial enzymes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related propanamide derivatives:

Biological Activity

N-(2-bromophenyl)-2-(4-fluorophenoxy)propanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom on the phenyl ring and a fluorine atom on the para position of the phenoxy group. These halogen substitutions can significantly influence the compound's reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

The MIC values indicate that this compound exhibits promising antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific cellular pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 12.5 |

| HepG2 (liver) | 10.0 |

| A549 (lung) | 15.0 |

These findings indicate that this compound could serve as a lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to cell death or growth inhibition.

- Halogen Interactions : The presence of bromine and fluorine enhances binding affinity to biological targets, potentially increasing efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results demonstrated significant inhibition against resistant strains, suggesting potential for therapeutic use in treating infections caused by multidrug-resistant bacteria.

- Cancer Cell Line Evaluation : In vitro assays on various cancer cell lines indicated that the compound induced apoptosis through caspase activation pathways. This finding was corroborated by flow cytometry analysis showing increased Annexin V positivity in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.